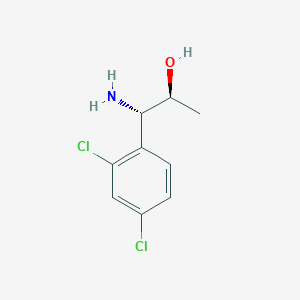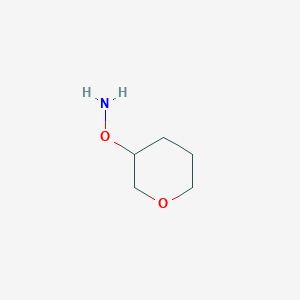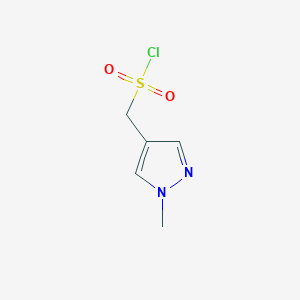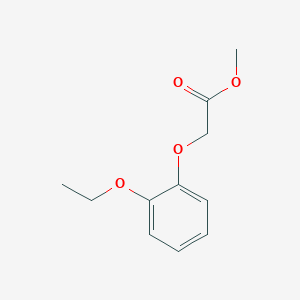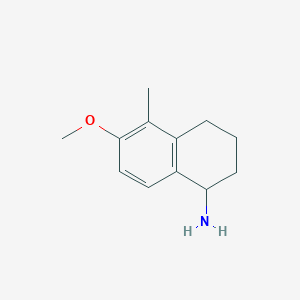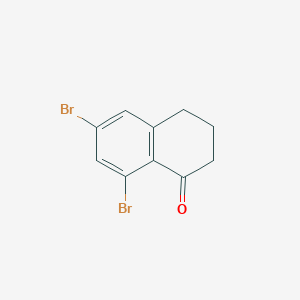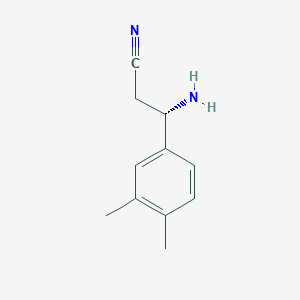
(3S)-3-Amino-3-(3,4-dimethylphenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Amino-3-(3,4-dimethylphenyl)propanenitrile is an organic compound with the molecular formula C11H14N2 It is a derivative of propanenitrile, featuring an amino group and a dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3,4-dimethylphenyl)propanenitrile typically involves the reaction of 3,4-dimethylphenylacetonitrile with an appropriate amine under controlled conditions. One common method involves the use of a reducing agent to facilitate the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs advanced techniques such as catalytic hydrogenation or enzymatic reduction to achieve high efficiency and selectivity.
化学反应分析
Types of Reactions
(3S)-3-Amino-3-(3,4-dimethylphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, (3S)-3-Amino-3-(3,4-dimethylphenyl)propanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
In the medical field, this compound is investigated for its potential therapeutic properties. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
Industrially, this compound finds applications in the production of specialty chemicals, agrochemicals, and materials science. Its versatility makes it valuable in various manufacturing processes.
作用机制
The mechanism of action of (3S)-3-Amino-3-(3,4-dimethylphenyl)propanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Amino-3-(3,4-dimethylphenyl)propanenitrile: A closely related compound with similar structural features.
3-(3,4-Dimethylphenyl)propanenitrile: Lacks the amino group but shares the core structure.
3-Amino-3-phenylpropanenitrile: Similar structure but without the dimethyl substitution on the phenyl ring.
Uniqueness
(3S)-3-Amino-3-(3,4-dimethylphenyl)propanenitrile is unique due to its specific stereochemistry and the presence of both amino and dimethylphenyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C11H14N2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-(3,4-dimethylphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2/c1-8-3-4-10(7-9(8)2)11(13)5-6-12/h3-4,7,11H,5,13H2,1-2H3/t11-/m0/s1 |
InChI 键 |
LPLBSHMGLPUACA-NSHDSACASA-N |
手性 SMILES |
CC1=C(C=C(C=C1)[C@H](CC#N)N)C |
规范 SMILES |
CC1=C(C=C(C=C1)C(CC#N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-acetamido-3-O-[(1R)-1-carboxyethyl]-2-deoxy-1-O-phosphono-alpha-D-glucopyranose](/img/structure/B13035940.png)
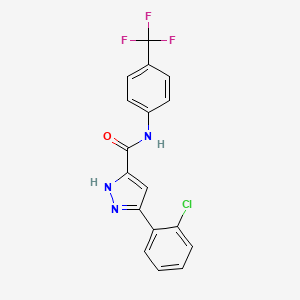

![2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL](/img/structure/B13035956.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carbaldehyde](/img/structure/B13035959.png)
![(2S)-2-{2-cyclohexyl-2-[(pyrazin-2-yl)formamido]acetamido}-3,3-dimethylbutanoic acid](/img/structure/B13035964.png)
![1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13035967.png)
